molecular formula C20H27Cl2N3 B2616993 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride CAS No. 1630907-28-6

3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B2616993
CAS No.: 1630907-28-6
M. Wt: 380.36
InChI Key: ZXOOIHFQTFYELR-UHFFFAOYSA-N
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Description

3,9-Dibenzyl-3,7,9-triazabicyclo[331]nonane dihydrochloride is a heterocyclic compound known for its unique triazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with formaldehyde and a secondary amine, followed by cyclization to form the triazabicyclo structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl groups can be replaced by other substituents using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products

Scientific Research Applications

3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride is widely used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

    Industry: The compound is utilized in the development of advanced materials and catalysts, enhancing the efficiency of industrial processes.

Mechanism of Action

The mechanism by which 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazabicyclo structure allows for specific binding to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    3,7,9-Triazabicyclo[3.3.1]nonane: Lacks the benzyl groups, resulting in different chemical reactivity and applications.

    3,9-Dimethyl-3,7,9-triazabicyclo[3.3.1]nonane: Substitutes benzyl groups with methyl groups, altering its physical and chemical properties.

Uniqueness

3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride is unique due to its benzyl substituents, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it particularly useful in medicinal chemistry for the design of drugs with improved bioavailability and target specificity.

Properties

IUPAC Name

3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18;;/h1-10,19-21H,11-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOOIHFQTFYELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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